molecular formula C18H10 B123526 Bis(4-ethynylphenyl)acetylene CAS No. 153295-62-6

Bis(4-ethynylphenyl)acetylene

Cat. No.: B123526
CAS No.: 153295-62-6
M. Wt: 226.3 g/mol
InChI Key: TWIVNHSGJOJLJM-UHFFFAOYSA-N
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Description

Bis(4-ethynylphenyl)acetylene is an organic compound with the molecular formula C18H10 It is characterized by the presence of two ethynyl groups attached to phenyl rings, which are connected via an acetylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-ethynylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of advanced catalyst systems and reaction conditions ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethynylphenyl)acetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under appropriate conditions.

Major Products:

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Bis(4-ethynylphenyl)acetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-ethynylphenyl)acetylene involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can form carbon-carbon bonds, enabling the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: Bis(4-ethynylphenyl)acetylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of reactions and form complex structures makes it valuable in multiple scientific and industrial applications.

Properties

IUPAC Name

1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVNHSGJOJLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478893
Record name Bis(4-ethynylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153295-62-6
Record name Bis(4-ethynylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subsequently, the obtained 4,4′-bis(trimethylsilylethynyl)tolan (149 mg, 0.40 mmol) was added with dist. CH2Cl2 (5 mL), dist. MeOH (1 mL) and an aqueous solution of KOH of 50% by mass (0.09 mL). The resultant mixture was then stirred under a nitrogen atmosphere at room temperature for 18 hours to obtain a reaction mixture. After that, the reaction mixture was diluted with CH2Cl2. The organic layer was washed with sat. NaCl, and the washed organic layer was dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product (II). Subsequently, the obtained crude product (II) was separated and purified by silica gel column chromatography (hexane/EtOAc=10/1) to obtain 4,4′-diethynyltolan (60.5 mg, 86% yield (in two steps)).
Name
4,4′-bis(trimethylsilylethynyl)tolan
Quantity
149 mg
Type
reactant
Reaction Step One
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Quantity
1 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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